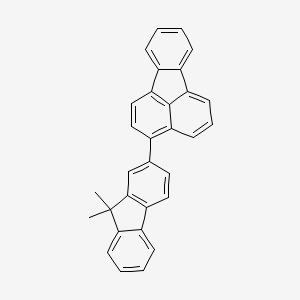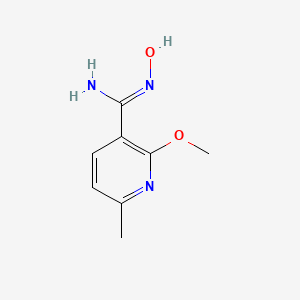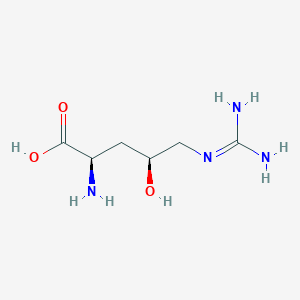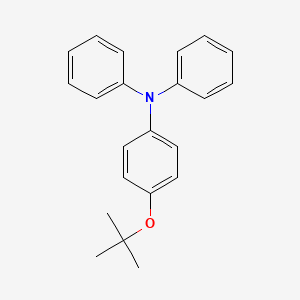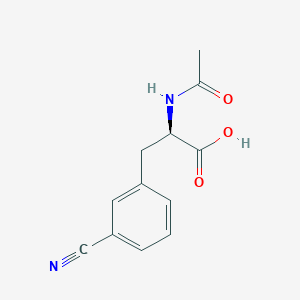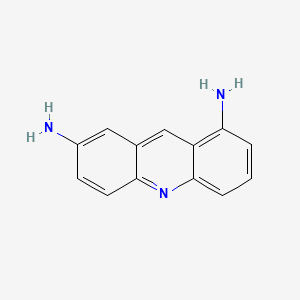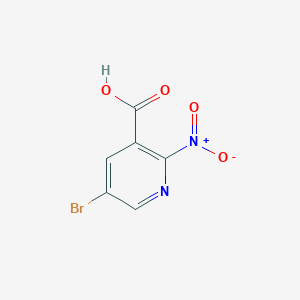
5-Bromo-2-nitronicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-nitronicotinic acid is a chemical compound with the molecular formula C6H3BrN2O4. It is a derivative of nicotinic acid, characterized by the presence of bromine and nitro groups on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitronicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of nicotinic acid, followed by nitration. The reaction conditions often include the use of bromine and nitric acid under controlled temperatures to ensure the selective introduction of the bromine and nitro groups .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a scalable process that ensures high yield and cost-effectiveness. This involves the use of dimethyl terephthalate as a starting material, followed by a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-nitronicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom
Major Products:
Oxidation: Various oxidized derivatives of the compound.
Reduction: 5-Amino-2-nitronicotinic acid.
Substitution: Compounds with different functional groups replacing the bromine atom
Aplicaciones Científicas De Investigación
5-Bromo-2-nitronicotinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-nitronicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through the binding to active sites on enzymes or receptors, altering their activity and leading to downstream effects in cellular pathways .
Comparación Con Compuestos Similares
- 5-Bromonicotinic acid
- 2-Bromo-5-fluoronicotinic acid
- 2-Bromo-5-chloronicotinic acid
Comparison: 5-Bromo-2-nitronicotinic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, while 5-Bromonicotinic acid primarily undergoes substitution reactions, the nitro group in this compound allows for additional reduction and oxidation reactions, expanding its utility in various applications .
Propiedades
Fórmula molecular |
C6H3BrN2O4 |
|---|---|
Peso molecular |
247.00 g/mol |
Nombre IUPAC |
5-bromo-2-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3BrN2O4/c7-3-1-4(6(10)11)5(8-2-3)9(12)13/h1-2H,(H,10,11) |
Clave InChI |
DVJOLGQZSNSZOR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(=O)O)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


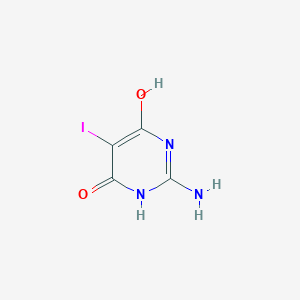
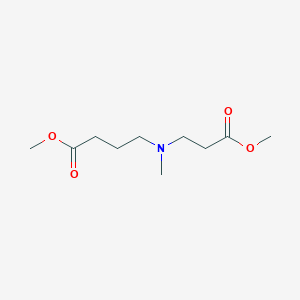
![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)

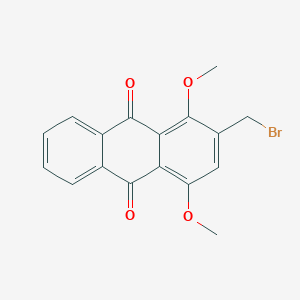
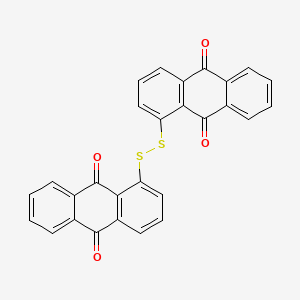
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)
